2-Hydrazinoquinoxaline

Overview

Description

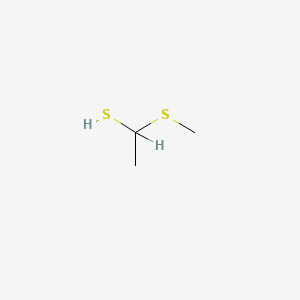

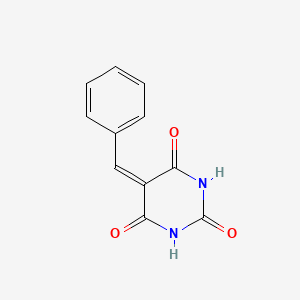

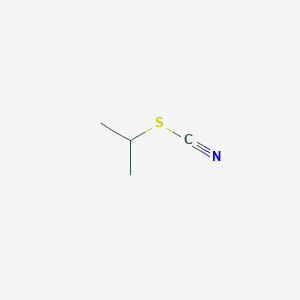

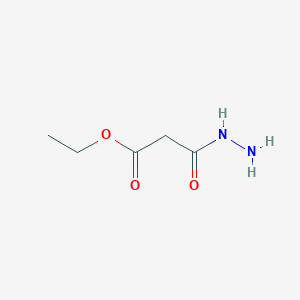

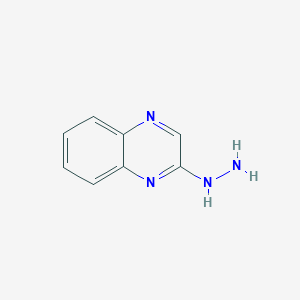

2-Hydrazinoquinoxaline is a chemical compound with the molecular formula C8H8N4. It has a molecular weight of 160.18 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core with a hydrazino group attached . The InChI code for this compound is 1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12) .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 160.18 .Scientific Research Applications

Antibacterial Properties

2-Hydrazinoquinoxaline has been utilized in the synthesis of 3-methyl-6-nitroquinoxaline-2-one derivatives, which exhibited promising antibacterial properties against a range of bacterial strains. These compounds have been considered for further development into antibacterial agents due to their broad-spectrum activity and potential to mitigate infections caused by antibiotic-resistant pathogens (F. Taiwo, C. A. Obafemi, & D. Akinpelu, 2021).

Anticonvulsant Activity

Another application of this compound includes its role in creating anticonvulsant agents. A study involving the synthesis and evaluation of 1-ethyl-3-hydrazinylquinoxaline-2-1H-one derivatives as AMPA receptor antagonists showed a strong correlation between molecular modeling results and anticonvulsant activity, indicating the compound's potential in treating convulsive disorders (A. Bayoumi, et al., 2012).

Antimicrobial Activity

The synthesis of novel quinoxalines from 2-Hydrazino-3-chloroquinoxaline has been reported, which resulted in compounds exhibiting antimicrobial activity. One of the synthesized compounds showed a broad spectrum of activity, underlining the potential of this compound derivatives in developing new antimicrobial therapies (A. M. Soliman & A. Amer, 2012).

Synthesis of Biologically Active Derivatives

This compound has been instrumental in the microwave-assisted synthesis of pyrazol-1-ylquinoxalin-2(1H)-one derivatives, which were found to possess antibacterial activities comparable to streptomycin. This underscores the compound's versatility in synthesizing biologically active molecules for potential therapeutic use (O. Ajani, et al., 2009).

Mechanism of Action

Target of Action

2-Hydrazinoquinoxaline has been found to exhibit promising antimicrobial activity against a variety of organisms. The primary targets of this compound are various strains of Candida and Methicillin-resistant Staphylococcus aureus (MRSA) . These organisms are often responsible for serious infections, particularly in immunocompromised individuals .

Mode of Action

It has been observed that when used in combination with other compounds, such as penicillin or thymoquinone, this compound exhibits a synergistic effect . This means that the combination of this compound with these other compounds results in a greater antimicrobial effect than would be achieved by either compound alone .

Biochemical Pathways

Given its antimicrobial activity, it is likely that this compound interferes with essential biochemical processes in the target organisms, such as cell wall synthesis, protein synthesis, or dna replication

Pharmacokinetics

In silico studies suggest that this compound has favorable drug-like properties . Further experimental studies are needed to fully understand the pharmacokinetics of this compound and its impact on bioavailability .

Result of Action

The result of the action of this compound is the inhibition of growth of the target organisms. In vitro studies have shown that this compound is more effective than amphotericin B against most clinical isolates of Candida albicans . It has also shown promising results against MRSA when used in combination with penicillin .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds (as seen in its synergistic action with penicillin or thymoquinone), the specific strain of the target organism, and potentially the pH or temperature of the environment

Biochemical Analysis

Biochemical Properties

2-Hydrazinoquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme tyrosine kinase, where this compound acts as an inhibitor. This inhibition can affect cell signaling pathways that are crucial for cell growth and proliferation. Additionally, this compound has been shown to bind to DNA, potentially interfering with DNA replication and transcription processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspase enzymes, which play a key role in programmed cell death. Furthermore, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. In microbial cells, this compound exhibits antimicrobial activity by disrupting cell wall synthesis and inhibiting essential enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine kinase enzymes, preventing substrate phosphorylation and subsequent signal transduction. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between this compound and the enzyme. Additionally, this compound can intercalate into DNA, causing structural distortions that hinder the binding of transcription factors and RNA polymerase, ultimately affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis in cancer cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver. Phase I reactions include oxidation and reduction, mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates are further conjugated with glucuronic acid or glutathione in phase II reactions, enhancing their solubility and facilitating excretion. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also actively transported by specific transporters. Binding proteins in the blood can facilitate its distribution to different tissues, including the liver, kidneys, and brain. The compound’s localization and accumulation in specific tissues can impact its therapeutic and toxic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins. Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis. The compound’s subcellular localization is directed by targeting signals and post-translational modifications, which guide it to specific compartments within the cell .

properties

IUPAC Name |

quinoxalin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULVDPYLWVXKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302624 | |

| Record name | 2-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61645-34-9 | |

| Record name | 61645-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.